molecular formula C12H23NO3 B6245846 rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis CAS No. 2408936-24-1

rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis

Cat. No. B6245846
CAS RN: 2408936-24-1
M. Wt: 229.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis” is a chemical compound. The IUPAC name for this compound is tert-butyl ((1R,3S)-3- (hydroxymethyl)cyclopentyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their stereochemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis involves the protection of the hydroxyl group on cyclohexane, followed by the reaction with tert-butyl chloroformate to form the tert-butyl carbamate. The resulting compound is then reacted with the protected hydroxycyclohexylmethylamine to form the desired product.", "Starting Materials": [ "Cyclohexanol", "1,3-Dibromopropane", "Sodium hydroxide", "Hydrochloric acid", "Tert-butyl chloroformate", "N,N-Dimethylformamide", "Hydroxycyclohexylmethylamine", "Diisopropylethylamine", "Triethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "1. Cyclohexanol is treated with 1,3-dibromopropane in the presence of sodium hydroxide to form 1-bromo-3-cyclohexylpropane.", "2. The resulting compound is then treated with hydrochloric acid to form 3-cyclohexyl-1-propanol.", "3. The hydroxyl group on cyclohexane is protected with tert-butyl chloroformate in the presence of N,N-dimethylformamide and diisopropylethylamine to form tert-butyl cyclohexylcarbamate.", "4. Hydroxycyclohexylmethylamine is protected with a TBDMS group in the presence of triethylamine to form TBDMS-protected hydroxycyclohexylmethylamine.", "5. The tert-butyl cyclohexylcarbamate is then reacted with the TBDMS-protected hydroxycyclohexylmethylamine in the presence of triethylamine to form the desired product, rac-tert-butyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate, cis.", "6. The product is then purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "7. The purified product is treated with sodium bicarbonate and magnesium sulfate to remove any remaining impurities." ] }

CAS RN

2408936-24-1

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.